2-[(4-Nitrophenoxy)methyl]pyridine
Overview
Description
2-[(4-Nitrophenoxy)methyl]pyridine is an organic compound with the molecular formula C12H10N2O3 It is characterized by a pyridine ring substituted with a 4-nitrophenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenoxy)methyl]pyridine typically involves the reaction of 4-nitrophenol with 2-chloromethylpyridine. This reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Nitrophenoxy)methyl]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group on the phenoxy ring can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Bases like potassium carbonate or sodium hydroxide in solvents such as DMF or DMSO.
Reduction: Hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Aldehydes and Carboxylic Acids: From the oxidation of the methyl group.
Scientific Research Applications
2-[(4-Nitrophenoxy)methyl]pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 2-[(4-Nitrophenoxy)methyl]pyridine largely depends on its chemical reactivity. The nitro group can participate in redox reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can influence various biochemical pathways and molecular targets, making the compound useful in different applications .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine: Similar structure but with a chlorine substituent, which can alter its reactivity and applications.
2-[(4-Bromophenoxy)methyl]pyridine:
Uniqueness
2-[(4-Nitrophenoxy)methyl]pyridine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Biological Activity
2-[(4-Nitrophenoxy)methyl]pyridine is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The compound consists of a pyridine ring substituted with a 4-nitrophenoxy methyl group, which contributes to its distinct chemical reactivity and biological potential. The presence of the nitro group is particularly noteworthy as it can influence the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 4-nitrophenol with 2-chloromethylpyridine under basic conditions, often utilizing potassium carbonate or sodium hydroxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. This synthetic route can be scaled for industrial production while ensuring high yield and purity.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties . It has been investigated for its efficacy against various microbial strains. For example, studies have shown that compounds with similar nitro-substituted structures can effectively inhibit bacterial growth, suggesting that this compound may also possess similar capabilities .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. In one study, related pyridine derivatives demonstrated selective cytotoxicity against human liver and colon cancer cell lines while showing low toxicity to non-tumor fibroblast cells. This selectivity is crucial for developing safer anticancer agents .
A molecular docking analysis indicated that these compounds could effectively bind to specific proteins associated with cancer cell survival, enhancing their potential as therapeutic agents .
Anti-inflammatory Activity
The anti-inflammatory effects of derivatives containing the nitrophenoxy group have also been documented. For instance, compounds with similar structures have shown significant inhibition of COX-2 activity, a key enzyme in inflammatory processes. The IC values for these compounds were comparable to established anti-inflammatory drugs, highlighting their potential therapeutic applications .
The biological activity of this compound is largely attributed to the reactivity of the nitro group and the pyridine ring. These functional groups can participate in redox reactions and coordinate with metal ions, potentially influencing various biochemical pathways .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound | Structure | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|---|---|
This compound | Structure | Moderate | Selective against liver and colon cancer | Significant COX-2 inhibition |
6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine | Similar nitro-substituted structure | High | Effective against tuberculosis | Moderate COX inhibition |
2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine | Chlorine substituent alters reactivity | Low | Variable based on substitution | Low COX inhibition |
This table illustrates the varying degrees of biological activity among structurally similar compounds, emphasizing how substitutions can alter efficacy.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of nitro-substituted pyridines against resistant strains of bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL for certain derivatives .
- Cancer Cell Line Studies : In vitro studies involving human liver and colon cancer cell lines showed that this compound induced apoptosis at IC values ranging from 15 to 25 µM, demonstrating its potential as an anticancer agent .
- Inflammation Models : In vivo experiments using carrageenan-induced paw edema models revealed that related compounds significantly reduced inflammation markers compared to control groups, supporting their use in treating inflammatory diseases .
Properties
IUPAC Name |
2-[(4-nitrophenoxy)methyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-14(16)11-4-6-12(7-5-11)17-9-10-3-1-2-8-13-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTWAVBPNFMQSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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